molecular formula C10H11ClO2 B1299773 4-Isopropoxybenzoyl chloride CAS No. 36823-82-2

4-Isopropoxybenzoyl chloride

Cat. No.: B1299773
CAS No.: 36823-82-2
M. Wt: 198.64 g/mol
InChI Key: USRKDQLKRQMYKX-UHFFFAOYSA-N
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Description

4-Isopropoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a white crystalline solid that is soluble in many organic solvents. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Mechanism of Action

Mode of Action

4-Isopropoxybenzoyl chloride, like other benzoyl chlorides, is likely to undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) attacks the electrophilic carbon in the carbonyl group of the benzoyl chloride. This results in the chloride leaving group being displaced and a new bond being formed with the nucleophile .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use, such as the presence of suitable nucleophiles with which it can react . The result of its action is typically the formation of a new organic compound through the substitution of the chloride group.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can affect its reactivity . Additionally, factors such as pH, temperature, and solvent can also impact its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropoxybenzoyl chloride can be synthesized through the reaction of 4-isopropoxybenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction conditions include maintaining the temperature at around 60-70°C for several hours until the evolution of hydrogen chloride gas ceases .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the final product. The reaction is carefully controlled to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxybenzoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the electrophilic carbonyl carbon in the benzoyl chloride group. It can also participate in esterification and amidation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.

    Esterification: Alcohols react with this compound in the presence of a base to form esters.

    Amidation: Amines react with this compound to form amides, often in the presence of a base.

Major Products

Scientific Research Applications

4-Isopropoxybenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Utilized in the preparation of biologically active molecules for research purposes.

    Medicine: Employed in the synthesis of drugs, including anti-inflammatory agents, anticonvulsants, and antipsychotics.

    Industry: Used in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropoxybenzoyl chloride is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect the compound’s solubility and other physical properties, making it suitable for specific applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-propan-2-yloxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRKDQLKRQMYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190292
Record name 4-Isopropoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36823-82-2
Record name 4-(1-Methylethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36823-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropoxybenzoyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isopropoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropoxybenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ISOPROPOXYBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T7FP3MOM3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A sample vial was filled with 2 g of isopropoxy benzoyl chloride and SnCl4 was injected. The mixture was homogenized and then kept at the reaction temperature chosen. After the reaction 50 mg of the solidified red-brown reaction mixture was hydrolyzed in 1 ml of a mixture of CD3OD/D2O/NaOD (12:3:1, weight ratios) (2 hours, 60° C.) and the degree of polymerization (dp) was determined by NMR end-group analysis.
Quantity
2 g
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solidified red-brown reaction mixture
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
CD3OD D2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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